molecular formula C7H12O2 B13635756 1,2,2-Trimethylcyclopropane-1-carboxylic acid

1,2,2-Trimethylcyclopropane-1-carboxylic acid

Cat. No.: B13635756
M. Wt: 128.17 g/mol
InChI Key: CCIGAUXGHSUZMV-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring substituted with three methyl groups and a carboxylic acid moiety. Its structure confers unique steric and electronic properties, distinguishing it from simpler cyclopropane carboxylic acids.

Cyclopropane rings are known for their high ring strain (~27 kcal/mol), which enhances reactivity in ring-opening reactions or stabilization of transition states in enzymatic processes .

Synthetic routes for such compounds may involve cyclopropanation strategies, such as the Simon-Smith reaction (using methylene transfer reagents) or halogenoacetate-mediated cyclization, as seen in related cyclopropane carboxylic acids . However, the steric bulk of the trimethyl substituents may necessitate tailored reaction conditions to avoid side reactions.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

1,2,2-trimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O2/c1-6(2)4-7(6,3)5(8)9/h4H2,1-3H3,(H,8,9)

InChI Key

CCIGAUXGHSUZMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(C)C(=O)O)C

Origin of Product

United States

Preparation Methods

Cyclization of Upsilon-Chlorocarboxylic Acid Esters

One of the key synthetic routes to this compound involves the cyclization of upsilon-chlorocarboxylic acid esters . According to US Patent US4520209A, ethyl or methyl esters of 1,2,2-trimethylcyclopropane-1-carboxylate can be prepared by cyclizing corresponding chlorocarboxylic acid esters derived from lactones or hydroxycarboxylic acids. The process involves:

  • Preparation of the chlorocarboxylic acid esters by known methods from lactones or hydroxycarboxylic acids.
  • Cyclization in the presence of suitable solvents and conditions.
  • Isolation of the ester product by distillation and extraction.

The patent reports a yield of approximately 71.5% for ethyl 1,2,2-trimethylcyclopropane-1-carboxylate, with distillation at 114–115 °C under atmospheric pressure. The ester can be hydrolyzed subsequently to the free acid.

Synthesis from Chrysanthemic Acids (Optically Active Routes)

A classical and well-documented method for preparing optically active 1,2,2-trimethylcyclopropane-1-carboxylic acids is through the transformation of chrysanthemic acids , which are naturally occurring cyclopropane carboxylic acids found in pyrethrum flowers.

Okada et al. (1973) described the synthesis of four optically active trimethylcyclopropanecarboxylic acids from chrysanthemic acids. The procedure involves:

  • Isolation and purification of chrysanthemic acid isomers.
  • Chemical modification to obtain trans- and cis-1,2,2-trimethylcyclopropane-1-carboxylic acids.
  • Determination of absolute configurations by comparison with known chrysanthemic acid stereochemistry.

This method is significant for producing enantiomerically pure acids, which are important for biological activity studies, especially insecticidal properties. The cis-isomers were found to be more effective in insecticidal activity than trans-isomers.

Cyclopropanation via Alkylated Cyclization of Nitroacetates

Another synthetic approach involves the cyclization reaction of nitroacetates with 1,2-dihaloethane derivatives to form cyclopropane rings, followed by reduction and hydrolysis steps to yield cyclopropane carboxylic acids.

A Chinese patent (CN103864635A) describes the synthesis of 1-aminocyclopropane-1-carboxylic acid, which can be adapted for trimethyl-substituted analogs by:

  • Reacting nitroacetic acid esters (ethyl or methyl nitroacetate) with 1,2-dihaloethane (such as glycol dibromide or 1,2-ethylene dichloride) in the presence of catalysts like sodium carbonate.
  • Conducting the reaction in methylene chloride solvent under reflux at 80–120 °C.
  • Reducing the nitro group to an amino group using tin dichloride in alcohol solvents at 15–20 °C.
  • Hydrolyzing the ester groups under basic conditions (NaOH or KOH) at 70–90 °C.
  • Purifying the product by crystallization from ethanol.

This multi-step process allows for the construction of cyclopropane rings with desired substitution patterns and functional groups.

Reactions of 2,2-Dibromocyclopropyl Carboxylic Acids with Organolithium Reagents

A more advanced synthetic method involves the reaction of 2,2-dibromocyclopropyl carboxylic acids with organolithium reagents such as methyllithium (MeLi) to form substituted cyclopropane carboxylic acids.

According to a study published in the Canadian Journal of Chemistry (1984), the reaction of 2,2-dibromo-1,1,3-trimethylcyclopropanecarboxylic acid derivatives with MeLi at low temperatures (-78 °C) yields trans-2-bromo-1,3-dimethylcyclopropanecarboxylic acid and related products. The reaction temperature and stoichiometry affect the product distribution and yield.

This method allows for selective substitution on the cyclopropane ring and can be used to access various stereoisomers of trimethylcyclopropanecarboxylic acids.

Hydrolysis of Carboxylic Acid Derivatives and Nitriles

General synthetic strategies for carboxylic acids include hydrolysis of nitriles and carboxylic acid derivatives. These methods are often used to prepare cyclopropane carboxylic acids from nitrile intermediates or esters.

  • Hydrolysis can be acid- or base-catalyzed, with base hydrolysis producing carboxylate salts that are acidified to yield the free acid.
  • Carboxylation of organometallic intermediates (e.g., Grignard reagents) with carbon dioxide is another route to introduce the carboxyl group onto cyclopropane rings.

These methods are complementary and can be integrated into multi-step syntheses for this compound, depending on the availability of precursors and desired stereochemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield/Remarks Reference
Cyclization of chlorocarboxylic acid esters Lactones or hydroxycarboxylic acids Cyclization, distillation, extraction Ethyl/methyl 1,2,2-trimethylcyclopropane-1-carboxylate ~71.5% yield
Transformation from chrysanthemic acids Chrysanthemic acids (natural) Purification, stereochemical control Optically active cis/trans trimethylcyclopropanecarboxylic acids High purity, stereospecific
Alkylated cyclization of nitroacetates Nitroacetic acid esters + 1,2-dihaloethane Reflux in methylene chloride, reduction with SnCl2, hydrolysis 1-aminocyclopropane-1-carboxylic acid derivatives Multi-step, crystallization purification
Reaction of dibromocyclopropyl acids with MeLi 2,2-dibromocyclopropyl carboxylic acids MeLi, low temperature (-78 to 25 °C) Substituted trimethylcyclopropanecarboxylic acids Variable yields, stereoselective
Hydrolysis of nitriles and carboxylic derivatives Nitriles or esters Acid/base hydrolysis, carboxylation of organometallics Carboxylic acids Widely used general method

Analysis and Considerations

  • The choice of synthetic route depends on the desired stereochemistry (cis/trans isomers), optical purity, and scale of production.
  • The cyclization of chlorocarboxylic acid esters provides a relatively straightforward route to esters, which can be hydrolyzed to the acid.
  • The use of chrysanthemic acids allows access to optically active forms, crucial for biological activity studies.
  • Multi-step syntheses involving nitroacetate cyclization and reduction offer versatility but require careful control of reaction conditions.
  • Organolithium-mediated reactions provide a powerful tool for selective substitution but may involve sensitive reagents and low temperature control.
  • Hydrolysis and carboxylation methods are fundamental in organic synthesis and can be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Trimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

    Oxidation: Ketones and alcohols.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1,2,2-Trimethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,2-Trimethylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the cyclopropane ring’s strained structure can participate in unique chemical reactions, making it a valuable intermediate in synthetic pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The methyl groups in this compound significantly increase steric bulk compared to ACC or dicarboxylic analogs. This reduces hydrogen-bonding capacity, likely diminishing interactions with polar biological targets (e.g., enzymes or receptors) compared to ACC, which participates in ethylene synthesis via direct enzymatic oxidation .
  • Lipophilicity : The compound’s logP (estimated >1.5) would exceed ACC’s (−1.2), enhancing membrane permeability but limiting aqueous solubility .

Synthetic Complexity :

  • While ACC is biosynthesized in plants via ACC synthase , this compound requires multi-step organic synthesis. Strategies may include methyl group introduction via alkylation of cyclopropane precursors, though steric challenges may necessitate catalysts or high-pressure conditions .

Biological Relevance: ACC is central to ethylene signaling, influencing plant growth and stress responses .

Q & A

Q. What are the optimal synthetic routes for 1,2,2-Trimethylcyclopropane-1-carboxylic acid, and how do reaction conditions influence cyclopropane ring stability?

  • Methodological Answer : Synthesis often employs cyclopropanation strategies, such as the use of carbene additions to alkenes or ring-closing reactions. For example, reactions in tetrahydrofuran (THF) or dichloromethane (DCM) with controlled temperature (0–25°C) and inert atmospheres (N₂/Ar) minimize ring strain-induced decomposition . Stabilizing agents (e.g., Lewis acids) may enhance regioselectivity. The steric effects of the trimethyl groups require careful optimization of reaction time and stoichiometry to prevent side reactions like ring-opening .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and substituent effects in this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve substituent positions and cyclopropane ring strain via coupling constants (e.g., J values for transannular interactions) .
  • Infrared Spectroscopy (IR) : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and cyclopropane C-H bending (~1000–1300 cm⁻¹) provide structural confirmation .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating computational models .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products are observed?

  • Methodological Answer : Stability studies under varying pH, temperature, and humidity show that:
  • Acidic Conditions : Cyclopropane ring opening occurs via protonation, forming linear carboxylic acid derivatives .
  • Oxidative Environments : Decarboxylation or hydroxylation at the cyclopropane ring is observed, monitored via HPLC-MS .
  • Recommended Storage : Anhydrous conditions at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What strategies are employed to synthesize enantiomerically pure forms, and how are stereochemical outcomes validated?

  • Methodological Answer :
  • Chiral Catalysts : Asymmetric Simmons-Smith reactions using chiral zinc catalysts yield enantiomeric excess (ee >90%) .
  • Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) followed by recrystallization .
  • Validation : Polarimetry coupled with chiral HPLC (e.g., Chiralpak® columns) confirms ee. Absolute configuration is confirmed via circular dichroism (CD) or X-ray .

Q. How do computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates cyclopropane ring strain energy (~27 kcal/mol) and predicts regioselectivity in nucleophilic attacks .
  • Molecular Docking : Screens for interactions with enzymes (e.g., cyclooxygenase) by modeling hydrogen bonds between the carboxylic acid group and active-site residues .
  • ADMET Prediction : Tools like SwissADME evaluate logP (~2.1) and bioavailability, guiding drug discovery applications .

Q. What contradictory data exist regarding its biological activity, and how can experimental design address these discrepancies?

  • Methodological Answer :
  • Contradictions : Some studies report anti-inflammatory activity (IC₅₀ = 10 µM), while others show no effect due to variability in cell-line permeability .
  • Resolution : Standardize assays using isogenic cell lines, control for metabolic stability (e.g., liver microsome testing), and validate target engagement via SPR or CETSA .

Q. How can substituent modifications (e.g., methyl vs. trifluoromethyl groups) alter the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Electronic Effects : Trifluoromethyl groups increase acidity (pKa ~2.5 vs. ~4.5 for methyl) and enhance membrane permeability .
  • Steric Effects : Bulkier substituents reduce enzymatic metabolism (e.g., CYP450 inhibition) but may hinder target binding .
  • Experimental Validation : Parallel synthesis of analogs followed by SAR analysis using SPR or ITC .

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